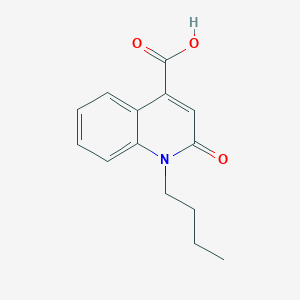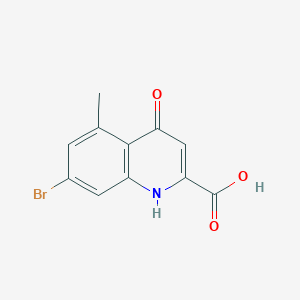
7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The quinoline ring system is known for its wide range of biological activities and is commonly found in various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature.
Another approach involves the cyclization of appropriate precursors, such as 2-amino-5-bromo-3-methylbenzoic acid, under acidic conditions to form the quinoline ring system. This method may require the use of a strong acid like sulfuric acid or polyphosphoric acid as a catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group at the 5th position can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran)
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid)
Major Products Formed
Substitution: 7-Amino-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reduction: 7-Bromo-5-methyl-4-hydroxy-1,4-dihydroquinoline-2-carboxylic acid
Oxidation: 7-Bromo-5-carboxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
科学研究应用
7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting bacterial infections and cancer.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The bromine atom and the quinoline ring system play crucial roles in binding to these targets, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 4-Hydroxy-2-quinolones
Uniqueness
7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C11H8BrNO3 |
|---|---|
分子量 |
282.09 g/mol |
IUPAC 名称 |
7-bromo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-5-2-6(12)3-7-10(5)9(14)4-8(13-7)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI 键 |
GMRGLBAUSUEXNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1C(=O)C=C(N2)C(=O)O)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
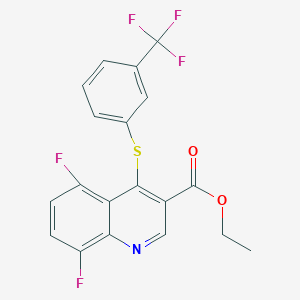
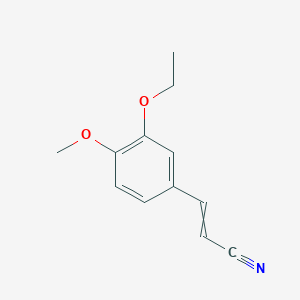
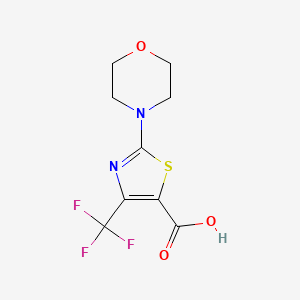
![2-[[2-(Dimethoxyphosphinyl)ethoxy]methyl]acrylic acid](/img/structure/B8611579.png)
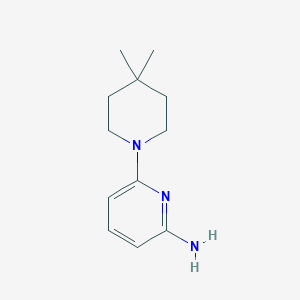
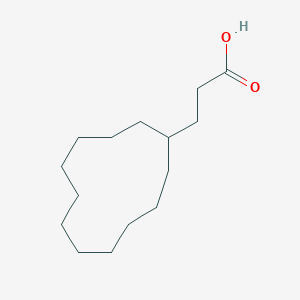
![methyl 2-[2-(2-hydroxyethyl)-1-benzofuran-5-yl]acetate](/img/structure/B8611606.png)
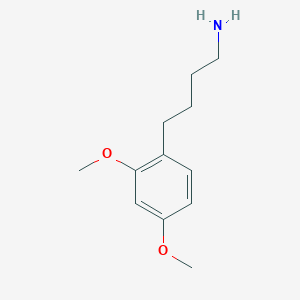
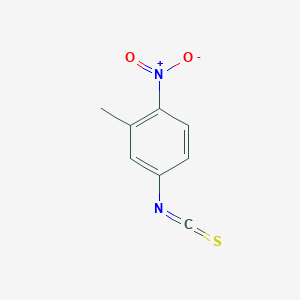
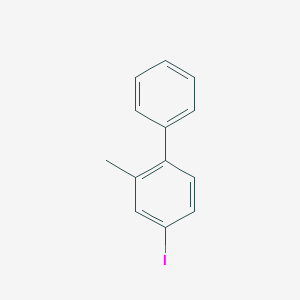
![5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8611628.png)
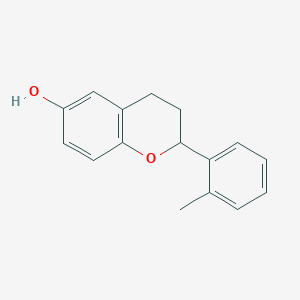
![3-Methyl-4-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B8611631.png)
